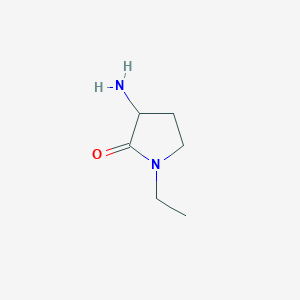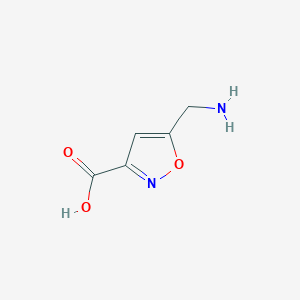
2-(3-aminophenoxy)-N-phenylacetamide
Overview
Description
The compound "2-(3-aminophenoxy)-N-phenylacetamide" is a derivative of phenylacetamide, which is a functional group characterized by an acetyl group (a methyl group single-bonded to a carbonyl) attached to a nitrogen atom. This compound is structurally related to various other N-phenylacetamide derivatives that have been synthesized and studied for their biological activities, including antimicrobial and anticancer properties, as well as their potential use in treating obesity and type 2 diabetes .
Synthesis Analysis
The synthesis of N-phenylacetamide derivatives typically involves the reaction of appropriate amines with acyl chlorides or other acylating agents. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in the presence of lutidine and TBTU . Similarly, 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide derivatives were synthesized using acid chlorides from 3-(hydroxyimino)3-amino-N-phenylpropanamide . These methods could potentially be adapted for the synthesis of "2-(3-aminophenoxy)-N-phenylacetamide."
Molecular Structure Analysis
The molecular structure of N-phenylacetamide derivatives is characterized by the presence of an acetamide group attached to a phenyl ring. The structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was determined by X-ray crystallography, revealing intermolecular hydrogen bonds of the type N–H···O and intramolecular interactions . These structural features are crucial for the biological activity of these compounds and could be relevant for "2-(3-aminophenoxy)-N-phenylacetamide" as well.
Chemical Reactions Analysis
N-phenylacetamide derivatives can undergo various chemical reactions, including nitrosylation and nitration, as seen in the bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides . These reactions can lead to the formation of oligomers and other transformation products. Additionally, the reaction of N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with aromatic amines results in the formation of angular heterocyclic compounds . These types of reactions could potentially be applied to "2-(3-aminophenoxy)-N-phenylacetamide" to synthesize novel derivatives with specific properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-phenylacetamide derivatives are influenced by their molecular structure. For example, the presence of hydrogen bonds can affect the solubility and melting point of these compounds . The electronic behavior of intramolecular hydrogen bonds was studied using NBO analysis . These properties are important for the pharmacokinetic profile of the compounds and their interaction with biological targets. The specific properties of "2-(3-aminophenoxy)-N-phenylacetamide" would need to be determined experimentally, but they are likely to be similar to those of related compounds.
Scientific Research Applications
Antitubercular Agents : A novel series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds, which are structurally similar to 2-(3-aminophenoxy)-N-phenylacetamide, were synthesized and evaluated for their antitubercular activities. They showed potent or moderate activity against M. tuberculosis H37Rv, suggesting their potential as affordable antitubercular agents (Ang et al., 2012).
Pharmaceutical Intermediates : N-(2-Hydroxyphenyl)acetamide, a derivative of 2-(3-aminophenoxy)-N-phenylacetamide, is used as an intermediate for the complete natural synthesis of antimalarial drugs. Its chemoselective monoacetylation to N-(2-hydroxyphenyl)acetamide was studied, highlighting its significance in pharmaceutical synthesis (Magadum & Yadav, 2018).
Glutaminase Inhibitors : Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, structurally related to 2-(3-aminophenoxy)-N-phenylacetamide, were synthesized as potent and selective allosteric inhibitors of kidney-type glutaminase. These inhibitors showed potential in inhibiting the growth of lymphoma cells, indicating their therapeutic potential (Shukla et al., 2012).
Muscarinic M(3) Receptor Antagonists : A series of (2R)-2-[(1R)-3, 3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamides, related to 2-(3-aminophenoxy)-N-phenylacetamide, were synthesized for developing potent, long-acting, orally active muscarinic M(3) receptor antagonists. These are useful for treating urinary tract disorders, irritable bowel syndrome, and respiratory disorders (Mitsuya et al., 2000).
Synthesis of α-Amino Acids : Boric acid-catalyzed Ugi three-component reaction was developed for the synthesis of 2-arylamino-2-phenylacetamide in aqueous media, which could be efficiently converted into α-amino acids. This highlights the utility of similar compounds in amino acid synthesis (Kumar et al., 2013).
Future Directions
properties
IUPAC Name |
2-(3-aminophenoxy)-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c15-11-5-4-8-13(9-11)18-10-14(17)16-12-6-2-1-3-7-12/h1-9H,10,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKALNOCJIYBPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801280152 | |
| Record name | Acetamide, 2-(3-aminophenoxy)-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801280152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminophenoxy)-N-phenylacetamide | |
CAS RN |
92906-39-3 | |
| Record name | Acetamide, 2-(3-aminophenoxy)-N-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92906-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, 2-(3-aminophenoxy)-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801280152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1286747.png)
![1-[4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]ethanone](/img/structure/B1286749.png)


![4'-(tert-Butyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1286759.png)

